Octanoyl L-Carnitine-d3 Chloride

Overview

Description

Octanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Octanoyl-L-carnitine chloride. It is a medium-chain acylcarnitine and the physiologically active form of octanoyl-DL-carnitine. This compound is primarily used as an internal standard for the quantification of octanoyl-L-carnitine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoyl-L-carnitine-d3 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Octanoyl-L-carnitine chloride molecule. The deuteration process is typically carried out to affect the pharmacokinetic and metabolic profiles of the compound .

Industrial Production Methods

Industrial production of Octanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The compound is produced under controlled conditions to ensure high purity and consistency. The final product is usually stored at -80°C for up to six months or at -20°C for up to one month to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Octanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The chloride ion in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives of Octanoyl-L-carnitine-d3 (chloride) .

Scientific Research Applications

Metabolic Studies

Role in Fatty Acid Metabolism:

Octanoyl L-Carnitine-d3 Chloride is crucial for understanding fatty acid metabolism. It facilitates the transport of long-chain fatty acids into mitochondria, where they are oxidized for energy production. This property makes it an essential tool for researchers studying metabolic disorders such as obesity and diabetes .

Case Study:

A study investigated the metabolic effects of medium-chain acyl-CoA dehydrogenase deficiency using carnitine supplementation. The findings highlighted that while carnitine did not significantly improve fasting tolerance, it provided insights into the metabolic pathways affected by this deficiency .

Pharmaceutical Development

Drug Formulation:

This compound is utilized in developing pharmaceuticals aimed at enhancing mitochondrial function, particularly in conditions like chronic fatigue syndrome and neurodegenerative diseases. The incorporation of this compound in drug formulations can improve the pharmacokinetic profiles of therapeutic agents through deuteration, which may enhance their efficacy .

Research Findings:

Research has shown that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, leading to potential improvements in drug stability and effectiveness .

Nutrition and Dietary Supplements

Athletic Performance:

this compound is included in dietary supplements designed to improve athletic performance by promoting fat oxidation and enhancing recovery post-exercise. Its role as a fat transporter makes it appealing to fitness enthusiasts seeking to optimize energy utilization during workouts .

Clinical Evidence:

A meta-analysis of clinical trials indicated that L-carnitine supplementation could enhance recovery from exercise-induced muscle damage and improve overall endurance among athletes .

Cosmetic Applications

Skin Care Benefits:

Research is exploring the potential benefits of this compound in cosmetic products. Its ability to improve skin elasticity and hydration makes it a candidate for anti-aging formulations .

Market Trends:

The growing demand for effective anti-aging products has led to increased interest in compounds like this compound within the cosmetic industry.

Research on Cardiovascular Health

Impact on Lipid Metabolism:

Studies have investigated the effects of this compound on cardiovascular health by examining its role in lipid metabolism. The compound may help reduce the risk factors associated with cardiovascular diseases by improving lipid profiles .

Clinical Insights:

Clinical trials have shown that carnitine supplementation can lead to favorable changes in lipid metabolism, potentially lowering cholesterol levels and improving heart health outcomes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Metabolic Studies | Fatty acid transport and metabolism | Essential for studying metabolic disorders |

| Pharmaceutical Development | Enhances mitochondrial function in drug formulations | Potential improvements in drug efficacy via deuteration |

| Nutrition & Supplements | Improves athletic performance and recovery | Supported by clinical trials showing enhanced recovery |

| Cosmetic Applications | Improves skin elasticity and hydration | Increasing interest in anti-aging products |

| Cardiovascular Health | Impacts lipid metabolism and heart health | May lower cholesterol levels and reduce disease risk |

Mechanism of Action

The mechanism of action of Octanoyl-L-carnitine-d3 (chloride) involves its role as a medium-chain acylcarnitine. It participates in the transport of fatty acids into the mitochondria for β-oxidation, a crucial step in energy production. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolism .

Comparison with Similar Compounds

Similar Compounds

Octanoyl-L-carnitine chloride: The non-deuterated form of the compound.

Octanoyl-DL-carnitine: A racemic mixture of octanoyl-L-carnitine and octanoyl-D-carnitine.

Uniqueness

Octanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more accurate quantification in mass spectrometry-based assays .

Biological Activity

Octanoyl L-Carnitine-d3 Chloride is a deuterated derivative of octanoyl L-carnitine, classified as a medium-chain acylcarnitine. This compound plays a crucial role in lipid metabolism and energy production, primarily functioning as a transporter for fatty acids into the mitochondria for beta-oxidation. Its unique isotopic labeling with deuterium enhances analytical sensitivity, making it an essential internal standard in metabolic studies.

The molecular formula for this compound is C₁₃H₂₅ClN₁O₃ (with deuterium incorporated). The synthesis typically involves controlled reactions that ensure high yield and purity, utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .

Biological Functions

Fatty Acid Transport:

this compound facilitates the transport of long-chain fatty acids across mitochondrial membranes, which is vital during periods of increased energy demand, such as fasting or vigorous exercise. This process is mediated by carnitine acyltransferases, particularly carnitine octanoyltransferase .

Energy Metabolism:

As a medium-chain acylcarnitine, it plays a significant role in the β-oxidation pathway, converting fatty acids into acetyl-CoA, which can then enter the Krebs cycle for energy production. Research indicates that its addition can enhance the supply of acetyl-CoA for various metabolic processes .

Analytical Applications

Due to its stable isotopic nature, this compound is extensively used as an internal standard in quantitative analyses of biological samples. It allows researchers to accurately measure endogenous levels of octanoyl L-carnitine and assess metabolic disorders related to fatty acid oxidation .

Case Studies and Research Findings

-

Metabolic Disorders:

A study demonstrated elevated plasma levels of octanoyl L-carnitine in patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis. This finding suggests a potential biomarker role for octanoyl L-carnitine in monitoring metabolic disturbances in renal patients . -

Quantification Techniques:

A clinically validated method was developed to separate and quantify acylcarnitines, including octanoyl L-carnitine, using advanced chromatography techniques. This method revealed significant differences in acylcarnitine profiles among patients with various metabolic disorders, highlighting the compound's diagnostic potential . -

Liver Function Improvement:

In a clinical trial involving cirrhotic hepatocellular carcinoma patients, administration of L-carnitine (and its derivatives) showed improvements in liver function post-transarterial chemoembolization (TACE), suggesting that acylcarnitines may play a protective role in liver metabolism .

Summary Table of Findings

| Study | Findings | Relevance |

|---|---|---|

| Study on renal disease | Elevated levels of octanoyl L-carnitine in dialysis patients | Potential biomarker for renal dysfunction |

| Quantification method | Developed chromatographic techniques for acylcarnitines | Enhances diagnostic capabilities for metabolic disorders |

| Liver function study | Improvement in liver function post-TACE with L-carnitine | Suggests therapeutic potential in liver diseases |

Q & A

Basic Question: What are the standard methods for synthesizing and characterizing Octanoyl L-Carnitine-d3 Chloride?

Methodological Answer:

Synthesis typically involves reacting deuterated L-carnitine with octanoyl chloride under controlled conditions. The procedure mirrors classic acylation reactions:

- Step 1: Activate the carboxylic acid (octanoic acid) using thionyl chloride (SOCl₂) to form octanoyl chloride .

- Step 2: React deuterated L-carnitine (e.g., L-Carnitine-d3 chloride, CAS 350818-62-1) with octanoyl chloride in an anhydrous solvent (e.g., toluene or DMF). Reaction progress is monitored via TLC or FTIR to confirm esterification .

- Characterization:

Advanced Question: How does this compound serve as a tracer in β-oxidation studies?

Methodological Answer:

This deuterated compound is used to track fatty acid metabolism via LC-MS/MS:

- Experimental Design:

- Data Interpretation:

Advanced Question: What experimental discrepancies arise when using deuterated carnitine derivatives in metabolic studies?

Methodological Answer:

Discrepancies often stem from deuterium isotope effects or incomplete isotopic incorporation:

- Isotope Effects: Deuteration at the methyl group may slightly alter enzyme kinetics (e.g., carnitine palmitoyltransferase activity). Mitigate by normalizing reaction rates to non-deuterated controls .

- Validation Steps:

Basic Question: What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard:

- Sample Preparation:

- LC Parameters:

- MS Settings:

Advanced Question: How to design a study investigating the role of this compound in lipid-induced oxidative stress?

Methodological Answer:

- Hypothesis: Test if deuterated carnitine derivatives reduce ROS production by enhancing fatty acid clearance.

- Methods:

- Controls:

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Perform all steps in a fume hood due to the reactivity of acyl chlorides .

- Storage: Keep at -20°C in airtight, light-resistant containers. Avoid contact with moisture to prevent hydrolysis .

Advanced Question: How to resolve conflicting data on the hygroscopicity of esterified carnitine derivatives?

Methodological Answer:

Contradictions may arise from solvent choice or moisture exposure during synthesis:

Properties

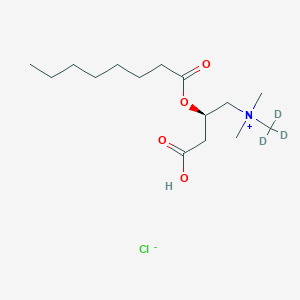

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-HZUATLIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.